propanedioate CAS No. 60153-24-4](/img/structure/B14595971.png)
Diethyl [(methylsulfanyl)methyl](prop-1-en-2-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (methylsulfanyl)methylpropanedioate is an organic compound with a complex structure that includes ester and sulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (methylsulfanyl)methylpropanedioate typically involves the alkylation of enolate ions. The enolate ion is formed by the reaction of diethyl propanedioate with a strong base such as sodium ethoxide in ethanol. This enolate ion then reacts with an alkyl halide to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of enolate ion alkylation and esterification reactions are likely employed on a larger scale with appropriate modifications to ensure efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (methylsulfanyl)methylpropanedioate undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters and thioethers.
Applications De Recherche Scientifique
Diethyl (methylsulfanyl)methylpropanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Diethyl (methylsulfanyl)methylpropanedioate involves its interaction with various molecular targets. The sulfanyl group can participate in nucleophilic attacks, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in enolate chemistry.
Diethyl diallylmalonate: Another ester with additional allyl groups, used in similar synthetic applications.
Uniqueness
Diethyl (methylsulfanyl)methylpropanedioate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
60153-24-4 |
|---|---|
Formule moléculaire |
C12H20O4S |
Poids moléculaire |
260.35 g/mol |
Nom IUPAC |
diethyl 2-(methylsulfanylmethyl)-2-prop-1-en-2-ylpropanedioate |
InChI |
InChI=1S/C12H20O4S/c1-6-15-10(13)12(8-17-5,9(3)4)11(14)16-7-2/h3,6-8H2,1-2,4-5H3 |
Clé InChI |
QVYDRSVFAAMRQP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CSC)(C(=C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


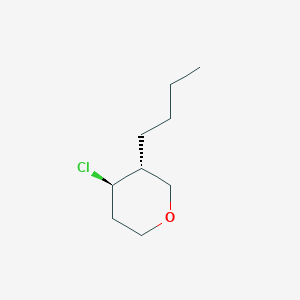
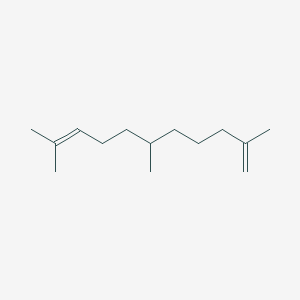
![3-[Methyl(octadecan-2-YL)amino]propanenitrile](/img/structure/B14595895.png)
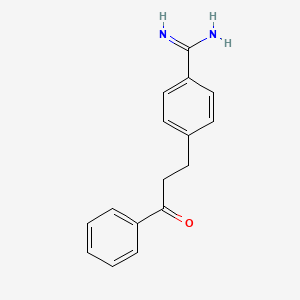
![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)


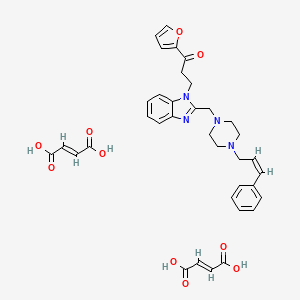
![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)
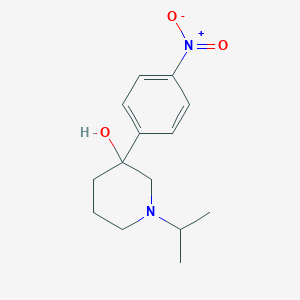
![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)



